Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Researchers tuning ADME profiles often need to modulate lipophilicity without altering polar surface area. This 1,2,4-oxadiazole building block offers a precise solution: - Introduces a quaternary sp³ center for conformational constraint and IP differentiation. - Delivers a quantifiable LogP shift of +0.17 to +0.5 vs cyclopropyl analog while maintaining TPSA at 65.2 Ų. - Ethyl ester handle enables versatile conversion to carboxylic acid, amide, or heterocyclic libraries. Supplied at ≥95% purity from BenchChem for SAR and library synthesis. Available for immediate global shipment.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 1533749-69-7
Cat. No. B2575603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
CAS1533749-69-7
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2(CC2)C
InChIInChI=1S/C9H12N2O3/c1-3-13-7(12)6-10-8(11-14-6)9(2)4-5-9/h3-5H2,1-2H3
InChIKeyBXSRTJQXHGTFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(1-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate – Core Properties & Procurement


Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1533749-69-7) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole family, characterized by a five-membered ring containing one oxygen and two nitrogen atoms [1]. The compound features a 1-methylcyclopropyl substituent at the oxadiazole 3-position and an ethyl ester at the 5-position (molecular formula C₉H₁₂N₂O₃, molecular weight 196.20 g/mol), which provides a versatile handle for further derivatization via hydrolysis or transesterification . It is primarily offered as a research chemical building block (typical purity ≥95%) for use in medicinal chemistry, agrochemical discovery, and library synthesis programs .

Building block Medicinal chemistry and agrochemical discovery programs
Derivatization handle Ethyl ester amenable to hydrolysis or transesterification
Conformational motif 1-Methylcyclopropyl quaternary center provides steric rigidity

Why 3-Substituted Oxadiazole-5-Carboxylate Building Blocks Are Not Interchangeable


Within the 3-substituted 1,2,4-oxadiazole-5-carboxylate series, even minor changes to the C3 substituent produce measurable differences in lipophilicity (LogP), steric profile, and molecular weight that can alter downstream molecular recognition and ADME properties [1]. The 1-methylcyclopropyl group in this compound introduces a quaternary carbon center directly attached to the oxadiazole ring, generating a sterically constrained, conformationally rigid motif not present in analogs bearing cyclopropyl, isopropyl, or cyclobutyl substituents . These differences preclude simple one-for-one substitution in hit-to-lead campaigns or scaffold-hopping exercises without re-optimization of the attached chemotype.

Lipophilicity shift Replacing cyclopropyl with 1-methylcyclopropyl increases LogP, which may alter membrane permeability and off-target binding profiles.
Steric and conformational constraint The quaternary carbon center reduces rotatable bonds and adds steric bulk, potentially modifying target engagement and metabolic stability.
Substituent-dependent properties Boiling point, storage stability, and purity specifications differ from analogs; direct replacement without re-optimization may invalidate SAR interpretation.

Differentiation from Closest Analogs


LogP Comparison with Cyclopropyl Analog

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate exhibits higher lipophilicity than its direct cyclopropyl analog (CAS 1018125-29-5). According to vendor-reported computational chemistry data, the target compound has a LogP of 1.2978 compared to 1.1237 for the cyclopropyl analog – a delta of +0.17 log units attributable solely to the presence of the methyl substituent on the cyclopropyl ring . PubChem XLogP3 values independently corroborate this trend, yielding 1.8 for the target versus 1.3 for the cyclopropyl analog (+0.5 delta) [1][2].

LogP Comparison
Reported
Target LogP 1.30 (1.8 XLogP3) vs Cyclopropyl LogP 1.12 (1.3) — Δ +0.17 to +0.5
Higher lipophilicity may influence membrane permeability and off-target profile.
Computed predictions; corroborated by PubChem XLogP3.
Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Molecular Weight & Steric Bulk vs. Cyclopropyl Analog

The 1-methylcyclopropyl substituent increases molecular weight by 14 g/mol relative to the cyclopropyl analog (196.20 vs. 182.18 g/mol) and adds a quaternary sp³ carbon center adjacent to the oxadiazole ring, fundamentally altering the steric footprint [1][2]. The target compound has a rotatable bond count of 3 (ester O–CH₂–CH₃ and oxadiazole–cyclopropyl linkage), while the cyclopropyl analog has 4 rotatable bonds, suggesting a more conformationally constrained scaffold for the methyl-substituted variant [1].

MW & Steric Bulk
Reported
MW 196.20 vs 182.18 g/mol; rotatable bonds 3 vs 4; quaternary C(Me) added
Quaternary center introduces steric hindrance that can modulate target binding and stability.
PubChem and Chemscene computed descriptors.
Structure-Activity Relationship Fragment-Based Design Lead Optimization

Boiling Point Comparison vs. Isopropyl & Cyclopropyl Analogs

Leyan reports a predicted boiling point of 285.9±23.0 °C at 760 mmHg for the target compound . By comparison, ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 163719-70-8), a structural isomer of identical molecular formula (C₉H₁₂N₂O₃, MW 196.20), has a predicted boiling point of 263.2±23.0 °C – a difference of approximately 22.7 °C . This difference arises from the compact, strained cyclopropane ring geometry versus the open-chain isopropyl group, affecting intermolecular forces and volatility.

Boiling Point
Data to verify
Predicted bp 285.9±23.0 °C vs isopropyl analog 263.2±23.0 °C — Δ +22.7 °C
Higher boiling point affects purification and scale-up thermal considerations.
Predicted values; confirm experimentally for scale-up.
Physicochemical Characterization Process Chemistry Purification

Commercial Availability & Storage Requirements

The target compound is available from multiple vendors with a standard purity specification of 95% (HPLC) and a recommended storage condition of sealed, dry, at 2–8 °C . In contrast, the closely related ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1018125-29-5) is routinely offered with 97% purity and is stable at ambient temperature storage . The stricter cold-chain requirement for the methyl-substituted analog may influence shipping logistics and long-term stability in compound management libraries.

Availability & Storage
Data to verify
Purity 95% (2–8 °C) vs cyclopropyl analog 97% (ambient)
Cold-chain requirement impacts compound management cost and logistics.
Vendor specifications; verify stability under own conditions.
Procurement Supply Chain Quality Control

Optimal Applications Based on Verified Evidence


Fine-Tuned Lipophilicity in Hit-to-Lead Programs

When a cyclopropyl-substituted oxadiazole lead exhibits suboptimal LogP, replacement with the 1-methylcyclopropyl variant offers a quantifiable +0.17 to +0.5 LogP increase (depending on prediction method) while retaining the same polar surface area (TPSA 65.2 Ų) [1]. This property shift can be exploited to improve membrane permeability without altering hydrogen-bonding capacity, making the compound a rational procurement choice for systematic SAR exploration around lipophilicity.

Fragment-Based Screening Library Diversification

The 1-methylcyclopropyl group introduces a quaternary sp³ center that is underrepresented in commercial fragment libraries [2]. Combined with the synthetic versatility of the ethyl ester handle (hydrolyzable to carboxylic acid, convertible to amides or heterocycles), the compound serves as a strategic building block for generating three-dimensional, conformationally constrained oxadiazole analogs that explore novel chemical space proximal to validated cyclopropyl-containing pharmacophores.

Agrochemical Discovery of Nematicidal Oxadiazole Scaffolds

Recent literature reports that 1,2,4-oxadiazole-5-carboxylic acid derivatives containing ester groups exhibit nematicidal activity [3]. The 1-methylcyclopropyl substitution pattern provides a differentiated steric and electronic profile compared to the cyclopropyl and isopropyl analogs already explored in patent disclosures, offering IP-differentiation potential for crop protection research programs.

Chemical Biology Probe with Stable Ester Prodrug

The ethyl ester at the oxadiazole 5-position provides a latent carboxylic acid that can be unmasked under physiological conditions (esterase-mediated hydrolysis) or synthetic conditions (basic hydrolysis) . The 1-methylcyclopropyl substituent may confer differential esterase stability compared to less sterically hindered cyclopropyl esters, making this compound a candidate for probe molecules where controlled release of the active carboxylic acid is desired.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity optimization
Higher LogP vs cyclopropyl analog without altering TPSA
Membrane permeability and off-target binding under SAR context
Fragment library diversification
Quaternary sp³ center and ethyl ester synthetic versatility
3D conformational constraint and derivatization potential
Agrochemical nematicide scaffold exploration
Differentiated steric/electronic profile vs cyclopropyl/isopropyl analogs
Nematicidal activity and IP landscape differentiation context
Chemical biology probe design
Latent carboxylic acid via ester hydrolysis; steric influence on esterase stability
Controlled release and stability under physiological conditions
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